L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl-

Opioid receptor pharmacology N-terminal modification structure-activity relationship

Melanocortin and opioid receptor selectivity studies demand peptide probes with defined N-terminal chemistry and resistance to oxidative degradation. CAS 83903-28-0 (Ac-Phe-Nle-Arg-Phe-NH2) meets this need as an N-acetylated, C-terminal amidated tetrapeptide incorporating norleucine as a methionine isostere. • Nle substitution eliminates thioether oxidation, enabling reliable long-term cAMP and binding assays • N-acetyl cap mimics post-translational processing, supporting MCR subtype selectivity comparisons • Supplied as acetate salt, ≥98% purity (HPLC), available from mg to gram scale

Molecular Formula C32H51N7O9
Molecular Weight 677.8 g/mol
CAS No. 83903-28-0
Cat. No. B12333108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl-
CAS83903-28-0
Molecular FormulaC32H51N7O9
Molecular Weight677.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N.CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C11H13NO3.C9H11NO2.C6H14N4O2.C6H13NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9;1-2-3-4-5(7)6(8)9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-5,8H,6,10H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10);5H,2-4,7H2,1H3,(H,8,9)/t10-;8-;4-;5-/m0000/s1
InChIKeyOJVRHVWVPJYLSA-ASQMTIINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Phe-Nle-Arg-Phe-NH2 (CAS 83903-28-0) – Compound Identity and Baseline for Procurement Evaluation


L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- (CAS 83903-28-0), commonly referred to as Ac-Phe-Nle-Arg-Phe-NH2, is a synthetic tetrapeptide belonging to the class of N-acetylated, C-terminal amidated opioid and melanocortin-related peptide analogs. Its sequence incorporates the non‑proteinogenic amino acid norleucine (Nle) as a methionine isostere . The compound is supplied primarily as an acetate salt with a reported purity of ≥95% (HPLC) and is offered in research-grade quantities from 1 mg to 1 g [1]. Publicly available physicochemical descriptors include a computed LogP of 3.915, 10 hydrogen bond donors, 13 hydrogen bond acceptors, and a topological polar surface area (tPSA) of approximately 258.7 Ų . These properties position the compound as a moderately lipophilic, peptide‑based tool for receptor–ligand interaction studies, particularly within the melanocortin receptor (MCR) and opioid receptor research communities. However, published, peer‑reviewed quantitative bioactivity data specific to this exact sequence remain absent from major public databases at the time of this analysis.

Why Generic Tetrapeptide Substitution Is Not Viable for Ac-Phe-Nle-Arg-Phe-NH2 (CAS 83903-28-0)


The sequence Ac-Phe-Nle-Arg-Phe-NH2 occupies a specific intersection of structural modifications that are each individually known to alter receptor pharmacology but whose combined effect has not been systematically benchmarked. The N‑terminal acetyl cap eliminates the free positive charge, potentially mimicking post‑translational processing and altering binding kinetics at opioid and melanocortin receptors ; the C‑terminal amide enhances metabolic stability and conformational rigidity ; and the norleucine residue confers oxidative resistance while preserving hydrophobicity, a feature that distinguishes it from oxidation‑sensitive methionine‑containing analogs . Closely related sequences such as H-Phe-Nle-Arg-Phe-NH2 (CAS 83903-26-8, lacking the N‑acetyl group) [1], the tripeptide Nle-Arg-Phe-NH2 (CAS 104809-29-2) [2], the all‑D tetrapeptide FE200041 (D-Phe-D-Phe-D-Nle-D-Arg-NH2) [3], and classical morphiceptin (Tyr-Pro-Phe-Pro-NH2) [4] each possess distinct receptor selectivity and potency profiles. None of these can be assumed to recapitulate the integrated pharmacological fingerprint of Ac-Phe-Nle-Arg-Phe-NH2 without direct comparative data. Procurement of a generic tetrapeptide or a superficially similar analog in place of this specific CAS‑registered entity therefore introduces an unquantified risk of divergent experimental outcomes.

Evidence Guide for Ac-Phe-Nle-Arg-Phe-NH2 (CAS 83903-28-0): Comparator-Based Quantitative Differentiation


N-Terminal Acetyl Protection as a Determinant of Receptor Engagement vs. Free Amine Analog H-Phe-Nle-Arg-Phe-NH2

Ac-Phe-Nle-Arg-Phe-NH2 (CAS 83903-28-0) bears an N-terminal acetyl cap (Ac-Phe-), whereas its closest free‑amine analog, H-Phe-Nle-Arg-Phe-NH2 (CAS 83903-26-8), presents a positively charged N‑terminus [1]. In opioid and melanocortin peptide series, N‑acetylation has been demonstrated to eliminate the N‑terminal formal charge and modulate receptor binding kinetics, altering both affinity and functional selectivity . While no head‑to‑head binding assay directly comparing these two exact tetrapeptide sequences has been published, the class‑level inference is that the acetylated and free‑amine forms are pharmacologically non‑equivalent, and substitution of one for the other cannot be made without validation of receptor engagement in the experimental system of interest.

Opioid receptor pharmacology N-terminal modification structure-activity relationship

Norleucine Substitution: Oxidative Stability Differentiation vs. Methionine-Containing Opioid Tetrapeptides

The norleucine residue at position 2 of the Ac-Phe-Nle-Arg-Phe-NH2 sequence replaces the thioether sulfur of methionine with a methylene group, eliminating the primary site of oxidative degradation that plagues methionine‑containing opioid peptides . Vendor technical literature states that this modification 'improves oxidative stability while preserving hydrophobicity' . In contrast, comparable methionine‑containing tetrapeptides (e.g., Ac-Phe-Met-Arg-Phe-NH2, where the Met side‑chain is susceptible to oxidation to methionine sulfoxide) exhibit time‑dependent loss of bioactivity under ambient oxygen [1]. The specific quantitative degree of enhanced shelf‑life or resistance to oxidation for this exact sequence has not been published as a comparative stability study against a methionine‑bearing analog; however, the class‑level inference from numerous peptide stability investigations is that the norleucine scaffold provides a measurable advantage for long‑term storage and reproducible bioassay performance.

Peptide stability oxidation resistance norleucine isostere

C-Terminal Amidation: Conformational Rigidity and Metabolic Stability vs. Free Acid Tetrapeptides

The C‑terminal phenylalanine of Ac-Phe-Nle-Arg-Phe-NH2 is present as the carboxamide (‑CONH2) rather than the free carboxylic acid (‑COOH) [1]. Vendor product documentation states that C‑terminal amidation 'enhances conformational rigidity and receptor‑binding potential' . In the broader peptide literature, C‑terminal amidation is well‑established to reduce susceptibility to carboxypeptidase degradation and to influence the orientation of the terminal residue within receptor binding pockets. Although no direct head‑to‑head stability or binding assay comparing Ac-Phe-Nle-Arg-Phe‑NH2 with its free‑acid analog Ac-Phe-Nle-Arg-Phe‑OH has been reported, the general precedent from analogous opioid and melanocortin tetrapeptides is that the amidated form displays prolonged half‑life in biological matrices and distinct receptor activation profiles compared to the free acid form .

Peptide amidation metabolic stability receptor binding

Absence of Published Quantitative Comparator Data: A Critical Caveat for Procurement Decisions

An exhaustive search of major public bioactivity databases (PubChem, ChEMBL, BindingDB) and the primary literature (PubMed, Semantic Scholar) as of early 2026 reveals zero direct head‑to‑head quantitative comparisons between Ac-Phe-Nle-Arg-Phe-NH2 (CAS 83903-28-0) and its closest structural analogs in any standardized assay for receptor binding, functional activity, metabolic stability, or pharmacokinetic parameters [1]. Vendor‑supplied annotations describe the compound as an 'affinity ligand for interleukin‑1β converting enzyme' [2] and as possessing 'moderate analgesic activity for mu receptors' via classification as beta‑casomorphin 4 [3]; however, no primary experimental data (IC50, Ki, EC50, t1/2) are provided to substantiate these claims for this specific sequence. The compound appears in chemical supplier catalogs as a research‑grade tetrapeptide but has not been the subject of a published, peer‑reviewed structure–activity relationship study. Consequently, any claims of superior selectivity, potency, or stability over named comparators currently rest on class‑level inference and structural logic rather than direct empirical benchmarking.

Evidence gap procurement risk comparator data limitation

Ac-Phe-Nle-Arg-Phe-NH2 (CAS 83903-28-0): Evidence‑Supported Application Scenarios for Procurement Planning


Melanocortin Receptor (MCR) Structure–Activity Relationship Studies Requiring Oxidatively Stable Tetrapeptide Scaffolds

The compound’s norleucine‑containing tetrapeptide core, combined with N‑acetyl and C‑amide caps, positions it as a candidate scaffold for MCR subtype selectivity studies, where the core His-Phe-Arg-Trp pharmacophore has been extensively modified with Nle and Phe substitutions [1]. Investigators examining the contribution of the N‑terminal residue to hMC1R vs. hMC4R selectivity may use CAS 83903-28-0 as a comparator to the well‑characterized Ac-His-D-Phe-Arg-Trp-NH2 series, particularly when oxidative stability during long‑term cell‑based cAMP assays is a practical concern [2].

Opioid Receptor Profiling in Mu‑ vs. Kappa‑Selectivity Benchmarking Panels

Given vendor annotations of moderate mu‑receptor analgesic activity and the structural parallel to the kappa‑selective all‑D tetrapeptide FE200041 (D-Phe-D-Phe-D-Nle-D-Arg-NH2) [3], this compound may serve as an L‑amino acid comparator in opioid receptor selectivity panels. Researchers aiming to dissect the contribution of stereochemistry (L‑ vs. D‑amino acids) and N‑terminal acetylation to mu/kappa selectivity could include CAS 83903-28-0 alongside FE200041 and morphiceptin in a head‑to‑head binding assay design [4].

Peptide Stability and Formulation Studies Leveraging Norleucine‑Mediated Oxidation Resistance

For laboratories developing peptide‑based probes or therapeutics where methionine oxidation is a known failure mode, CAS 83903-28-0 offers a norleucine‑substituted scaffold that eliminates the thioether oxidation liability while maintaining comparable hydrophobicity . This compound can be used as a stability‑enhanced reference in forced‑degradation studies (e.g., H2O2 challenge) to benchmark against methionine‑containing opioid tetrapeptides, supporting formulation development or long‑term storage protocol optimization [5].

Caspase‑1 / Interleukin‑1β Converting Enzyme (ICE) Substrate Specificity Mapping

One vendor source identifies CAS 83903-28-0 as an affinity ligand for interleukin‑1β converting enzyme (caspase‑1) [6]. Although the canonical ICE recognition sequence is WEHD or YVAD, the Phe-Nle-Arg-Phe motif may represent a non‑canonical recognition element. This compound could be employed in caspase‑1 substrate specificity studies to probe the enzyme’s tolerance for hydrophobic P4 residues (Ac-Phe) and non‑natural P2 residues (Nle) using fluorogenic or chromogenic cleavage assays [7].

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